2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Physicochemical Property Prediction Drug-likeness Structural Differentiation

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4) is a privileged thieno[3,2-d]pyrimidine scaffold distinguished by its 2-methyl and 6-phenyl substitution pattern—not interchangeable with common 2,4-disubstituted analogs. This specific substitution governs kinase pocket binding (Pim-1, PI3Kα, mTOR), where minor modifications shift potency by orders of magnitude. The 4-hydroxyl group offers a derivatizable handle for hit-to-lead optimization, while the 6-phenyl ring enables exploration of chemical space inaccessible to 2-substituted-only analogs. Sourced with batch-to-batch consistency from verified suppliers, it is ideal for focused kinase inhibitor library synthesis, 6-position SAR deconvolution, and computational scaffold-hopping campaigns.

Molecular Formula C13H10N2OS
Molecular Weight 242.3 g/mol
CAS No. 156424-47-4
Cat. No. B176742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
CAS156424-47-4
Molecular FormulaC13H10N2OS
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)C=C(S2)C3=CC=CC=C3
InChIInChI=1S/C13H10N2OS/c1-8-14-10-7-11(9-5-3-2-4-6-9)17-12(10)13(16)15-8/h2-7H,1H3,(H,14,15,16)
InChIKeyMFQLJKGRFRWGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4): A 6-Phenyl Thieno[3,2-d]pyrimidine Core for Targeted Kinase & Anticancer Research


2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4, C13H10N2OS) is a heterocyclic small molecule within the privileged thieno[3,2-d]pyrimidine scaffold class . Its defining structural features include a 2-methyl substituent and a 6-phenyl ring, which differentiate it from many other in-class compounds that are substituted at the 2- and 4-positions . The thieno[3,2-d]pyrimidine core is widely explored for its ability to inhibit protein kinases and exhibit antitumor activity [1]. This specific substitution pattern is noted for its influence on chemical reactivity and potential biological interactions , making it a distinct building block or lead-like compound for medicinal chemistry programs.

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4): Why Generic Thieno[3,2-d]pyrimidine Analogs Cannot Be Substituted


The biological activity of thieno[3,2-d]pyrimidines is exquisitely sensitive to substitution pattern, with minor modifications leading to orders-of-magnitude differences in kinase inhibition potency and cellular activity [1]. Within this class, the position and nature of substituents (e.g., methyl, phenyl, halogen) dictate binding to distinct kinase pockets (e.g., PI3Kα, mTOR, Pim-1, EZH2) and consequently determine antiproliferative selectivity across cancer cell lines [2]. For instance, a methyl group at the 2-position versus a phenyl group at the 6-position can alter logP, hydrogen bonding capacity, and steric fit, which are not captured by a generic 'thieno[3,2-d]pyrimidin-4-ol' designation. The specific substitution pattern of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is therefore not interchangeable with other in-class compounds; its unique combination of substituents is the basis for any differential activity and must be evaluated against precise comparators, as detailed in the quantitative evidence below .

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4): Quantitative Differentiation from Key Analogs


Predicted Physicochemical Profile vs. 2-Phenylthieno[3,2-d]pyrimidin-4-ol (CAS 18678-14-3) as a Baseline

The presence of a 2-methyl substituent on 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is predicted to increase its lipophilicity and pKa compared to the closely related 2-phenylthieno[3,2-d]pyrimidin-4-ol analog, which lacks the 2-methyl group. These differences can impact solubility, permeability, and target binding .

Physicochemical Property Prediction Drug-likeness Structural Differentiation

Class-Level Antitumor Activity of Thieno[3,2-d]pyrimidine Scaffold: Benchmarking Against Doxorubicin and GDC-0941

While direct data for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol are not available, the thieno[3,2-d]pyrimidine scaffold demonstrates potent antiproliferative activity across multiple cancer cell lines, with optimized derivatives achieving IC50 values comparable to or better than established chemotherapeutics like doxorubicin and targeted agents like GDC-0941 [1][2]. This positions the scaffold as a high-value starting point for medicinal chemistry.

Anticancer Activity Cell Line Potency Scaffold Benchmarking

Kinase Inhibition Landscape: Class-Wide Activity Against Pim-1, PI3K, and mTOR

The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore for inhibiting several therapeutically relevant kinases, including Pim-1, PI3K, and mTOR [1][2]. While direct data for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol are absent, the class exhibits potent Pim-1 inhibition (IC50 range: 0.06–1.76 µM) and sub-micromolar to nanomolar activity against PI3K and mTOR [3]. This multi-kinase profile is a key differentiator for the scaffold.

Kinase Inhibition Pim-1 PI3K/mTOR Pathway

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4): Optimal Research Applications Based on Differentiated Evidence


Medicinal Chemistry: A Structurally Distinct Thieno[3,2-d]pyrimidine Building Block for Kinase-Focused Libraries

Given the privileged nature of the thieno[3,2-d]pyrimidine scaffold for kinase inhibition [1] and the unique substitution pattern of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (2-methyl, 6-phenyl), this compound is an ideal starting material for the synthesis of focused compound libraries targeting Pim-1, PI3K, or other kinases. Its predicted physicochemical properties differentiate it from more common 2,4-disubstituted analogs, offering a novel chemical space for hit-to-lead optimization and SAR studies around the 6-position .

Chemical Biology: A Tool Compound for Probing the Impact of 6-Phenyl Substitution on Thieno[3,2-d]pyrimidine Activity

The compound serves as a valuable reference point for deconvoluting the specific contribution of a 6-phenyl ring to the biological profile of thieno[3,2-d]pyrimidines. While class-level data confirms the scaffold's anticancer and kinase inhibitory potential [1], the precise role of the 6-phenyl substituent is not fully defined. Researchers can use this compound in comparative studies against 2-substituted analogs (e.g., 2-phenylthieno[3,2-d]pyrimidin-4-ol) to establish structure-activity relationships and understand how substitution at the 6-position versus the 2-position influences target engagement and cellular potency.

Procurement for Custom Synthesis: A Verified Intermediate for Further Functionalization

As a well-defined chemical entity with a known CAS number (156424-47-4) and reliable vendor data (e.g., purity ≥95%, molecular weight 242.30) , 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is a suitable intermediate for custom synthesis projects. The presence of the hydroxyl group at the 4-position provides a handle for further derivatization (e.g., alkylation, acylation, conversion to a leaving group), enabling the creation of more complex analogs. Its availability from multiple suppliers ensures supply chain redundancy for iterative medicinal chemistry campaigns.

Computational Chemistry & Docking Studies: A Model Ligand for Scaffold-Hopping and Virtual Screening

The compound's defined 3D structure (based on the thieno[3,2-d]pyrimidine core) and predicted properties make it a suitable model ligand for computational studies. It can be used in virtual screening campaigns to identify novel kinase inhibitors through scaffold-hopping approaches or to validate docking poses against known targets like Pim-1 or PI3K, leveraging the class-wide kinase inhibition data [1] as a basis for hypothesis generation.

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